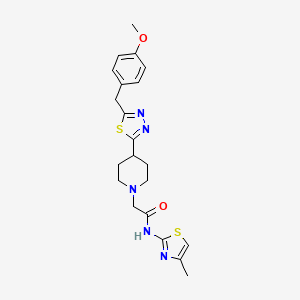
3-Propylmorpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylmorpholine hydrochloride is a chemical compound with the CAS Number 19856-82-7 . It has a molecular weight of 165.66 and its IUPAC name is 3-propylmorpholine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Propylmorpholine hydrochloride is 1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
3-Propylmorpholine hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point are not available in the literature.
科学的研究の応用
Therapeutic Medicine Delivery
“3-Propylmorpholine;hydrochloride” has potential applications in the field of therapeutic medicine delivery . This compound could be used in the development of drug delivery systems that target specific areas of the body, thereby increasing the efficacy of the treatment and reducing side effects. For instance, it could be incorporated into the design of biodegradable polymers that release medication in a controlled manner .
Disease Detection and Diagnosis
In the realm of disease detection and diagnosis , “3-Propylmorpholine;hydrochloride” might play a role in the synthesis of contrast agents for medical imaging techniques. These agents can help in enhancing the visibility of internal body structures in MRI scans, potentially leading to more accurate diagnoses .
Biosensing
The compound’s properties could be harnessed for biosensing applications. It may be involved in creating sensors that detect biological markers, which are indicative of various diseases or infections. Such sensors could be crucial for early detection and monitoring of health conditions .
Regenerative Medicine
“3-Propylmorpholine;hydrochloride” may contribute to regenerative medicine . It could be used in the synthesis of scaffolds for tissue engineering that support the growth and differentiation of cells to repair or replace damaged tissues and organs .
Drug Delivery Design
In drug delivery design , this compound could be utilized to enhance the performance of nanoparticles (NPs) used in targeted drug delivery. It might help in achieving a higher drug loading capacity and controlled release, which is vital for the treatment of chronic diseases .
Biomedical Polymer Synthesis
The synthesis of biomedical polymers could be another significant application. “3-Propylmorpholine;hydrochloride” might be involved in creating polymers with specific properties for use in medical devices, implants, or as part of therapeutic regimens .
Cancer Precision Therapy
There’s potential for “3-Propylmorpholine;hydrochloride” in cancer precision therapy . It could be part of bioactive polymers that target cancer cells with high precision, minimizing the impact on healthy cells and tissues .
Environmental Sustainability in Pharmaceuticals
Lastly, the compound could aid in promoting environmental sustainability in the pharmaceutical industry. It might be used in the development of natural biopolymers, moving away from synthetic alternatives, thus contributing to greener pharmaceutical practices .
Safety and Hazards
The safety information for 3-Propylmorpholine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .
特性
IUPAC Name |
3-propylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVQEZLNWGXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)
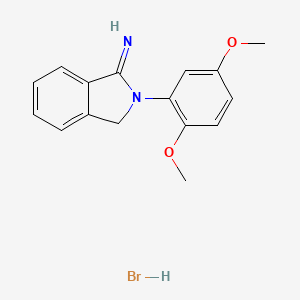
![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)
![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)
![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)
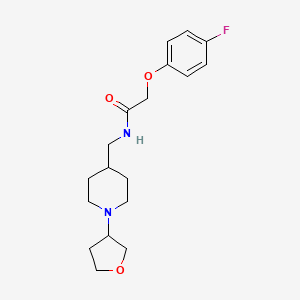
![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)
![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)
![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)
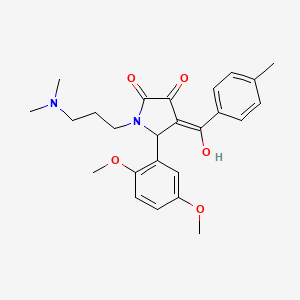
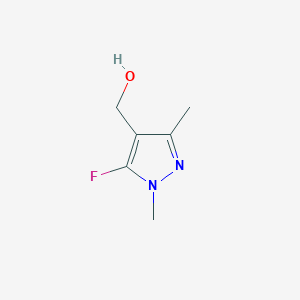

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)
